molecular formula C10H15NO B12115142 3-Isopropoxy-5-methyl-phenylamine

3-Isopropoxy-5-methyl-phenylamine

Cat. No.: B12115142
M. Wt: 165.23 g/mol
InChI Key: AUYQIQYVYHWNAK-UHFFFAOYSA-N
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Description

3-Isopropoxy-5-methyl-phenylamine, also known as 3-Isopropoxy-5-methylaniline, is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound is characterized by the presence of an isopropoxy group and a methyl group attached to a phenylamine structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropoxy-5-methyl-phenylamine can be achieved through various methods. One common approach involves the nucleophilic substitution of a halogenated precursor with an isopropoxy group.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes. The nitration of an appropriate aromatic compound followed by catalytic hydrogenation can yield the desired amine.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxy-5-methyl-phenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated or nitrated compounds .

Scientific Research Applications

3-Isopropoxy-5-methyl-phenylamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Isopropoxy-5-methyl-phenylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile in various reactions, forming covalent bonds with electrophilic centers. It may also interact with enzymes or receptors, modulating their activity through binding interactions .

Comparison with Similar Compounds

  • 3-Isopropoxy-5-methylaniline
  • 3-methyl-5-(propan-2-yloxy)aniline
  • Benzenamine, 3-methyl-5-(1-methylethoxy)-

Comparison: Compared to similar compounds, 3-Isopropoxy-5-methyl-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its isopropoxy group provides steric hindrance, affecting its reactivity and interactions with other molecules .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-methyl-5-propan-2-yloxyaniline

InChI

InChI=1S/C10H15NO/c1-7(2)12-10-5-8(3)4-9(11)6-10/h4-7H,11H2,1-3H3

InChI Key

AUYQIQYVYHWNAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C)N

Origin of Product

United States

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